molecular formula C16H29NaO7S B148167 Dihexyl sodium sulfosuccinate CAS No. 3006-15-3

Dihexyl sodium sulfosuccinate

Cat. No. B148167
CAS RN: 3006-15-3
M. Wt: 388.5 g/mol
InChI Key: WVFDILODTFJAPA-UHFFFAOYSA-M
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Description

Dihexyl sodium sulfosuccinate, also known as sodium bis(2-ethylhexyl)sulfosuccinate, is a surfactant molecule that has been extensively studied for its unique properties and applications. It is capable of forming micelles and reverse micelle-like aggregates in various environments, which is a key feature for its use in different industrial and scientific applications .

Synthesis Analysis

The synthesis of dihexyl sodium sulfosuccinate can be achieved through a new method that does not require a phase transfer catalyst and can be conducted under normal pressure. This method has been optimized to improve the yield and efficiency of the sulfonation process, which is a critical step in the production of the surfactant .

Molecular Structure Analysis

The molecular structure of dihexyl sodium sulfosuccinate has been analyzed using molecular dynamics simulations. These studies have revealed that the molecule can form stable aggregates with a reverse micelle-like structure, where the surfactant polar heads and sodium ions form a solid-like core, and the surfactant alkyl chains create an external layer. The shape of these aggregates is generally elongated and flat ellipsoids .

Chemical Reactions Analysis

The chemical reactivity of dihexyl sodium sulfosuccinate has been studied through its ability to form complexes with various cations. For instance, a tin(IV) phosphate cation exchanger based on this surfactant has been synthesized, showing high selectivity for Cd2+, Zn2+, and Hg2+ ions. This demonstrates the surfactant's potential in applications such as water treatment and heavy metal ion separation .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihexyl sodium sulfosuccinate have been characterized by various techniques, including light scattering, X-ray diffraction, and molecular dynamics simulations. These studies have shown that the surfactant can solubilize large amounts of water in hydrocarbon solutions and that its micellar weight is significantly influenced by the presence of water and the type of hydrocarbon solvent used. Additionally, the surfactant's behavior in electrospray ionization processes has been investigated, revealing details about its interaction with water and its potential for use in mass spectrometry .

Scientific Research Applications

Adsorption and Surface Activity

Dihexyl sodium sulfosuccinate has been explored for its adsorption properties and surface activity. Studies using neutron reflection and surface tension methods have assessed the equilibrium adsorption isotherm of this compound at the air−water interface. These insights are crucial for understanding the interaction of dihexyl sodium sulfosuccinate with various interfaces, which has implications for its use in different industrial and environmental applications (Eastoe et al., 2000).

Biodegradation Potential

Research on the biodegradation of dihexyl sodium sulfosuccinate by mixed bacterial cultures indicates its potential for environmental applications. The studies demonstrated primary biodegradation in various bacterial culture setups, highlighting the substance's biodegradability and the possibility of its use in eco-friendly processes (Chmelárová et al., 2008).

Effect on Protein Conformation

Investigations into the effect of dihexyl sodium sulfosuccinate on the optical rotatory dispersion of proteins revealed that this compound can influence protein conformation. This suggests its potential utility in biochemistry and molecular biology for modifying or studying protein structures (Jirgensons, 1961).

Use in Micellar Electrokinetic Chromatography

Dihexyl sodium sulfosuccinate has been characterized and applied as a pseudostationary phase in micellar electrokinetic chromatography (MEKC). This application is significant for analytical chemistry, particularly in the separation of complex mixtures (Akbay et al., 2004).

Applications in Reverse Micellar Extraction

The compound has been used in reverse micellar extraction and precipitation methods, particularly in the removal of lysozyme from aqueous phases. This highlights its potential in biotechnological applications for protein purification and recovery (Shin et al., 2003).

Safety And Hazards

Dihexyl sodium sulfosuccinate is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is recommended to call a poison center or doctor .

properties

IUPAC Name

sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFDILODTFJAPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042392
Record name Sodium 1,4-dihexyl sulfosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanedioic acid, 2-sulfo-, 1,4-dihexyl ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dihexyl sodium sulfosuccinate

CAS RN

3006-15-3
Record name Bis(1-methylamyl) sodium sulfosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-sulfo-, 1,4-dihexyl ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 1,4-dihexyl sulfosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1,4-dihexyl sulphonatosuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHEXYL SODIUM SULFOSUCCINATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
MM Fiume, B Heldreth, WF Bergfeld… - … journal of toxicology, 2016 - journals.sagepub.com
… Dihexyl sodium sulfosuccinate; 6001-97-4 The sodium salt of the diester of 1-methylamyl alcohol and sulfosuccinic acid 2 ; the bis(1-methylamyl) ester of sulfosuccinic acid …
Number of citations: 8 journals.sagepub.com
DS Salts - cir-safety.org
The CIR Expert Panel assessed the safety of eight dialkyl sulfosuccinate salts for use in cosmetics, finding that these ingredients are safe in cosmetic formulations in the present …
Number of citations: 2 www.cir-safety.org
A Franzetti, P Di Gennaro, A Bevilacqua, M Papacchini… - Chemosphere, 2006 - Elsevier
… of dihexyl sodium sulfosuccinate confirm estimated values reported in the literature that characterise this surfactant as suitable for in situ remediation. Dihexyl sodium sulfosuccinate …
Number of citations: 105 www.sciencedirect.com
RF Stamm, T Mariner, JK Dixon - The Journal of Chemical Physics, 1948 - aip.scitation.org
… We have used this method for determining the molecular weight of the micelles formed in water by the surface active agent dihexyl sodium sulfosuccinate (marketed by the American …
Number of citations: 9 aip.scitation.org
D Corcho, J Fernández, L Laperou… - Proceedings of the 13th …, 2015 - envirotecnics.com
… -100), Dioctyl sodium sulfosuccinate (Aerosol OT), Dihexyl sodium sulfosuccinate (Aerosol MA80), Envirosurf and Envirosurf CC. Based on … Dihexyl sodium sulfosuccinate Aerosol MA80 …
Number of citations: 3 www.envirotecnics.com
H Ekinci, B Cui, D Pushin - 2020 IEEE 20th International …, 2020 - ieeexplore.ieee.org
… Different amounts of dihexyl sodium sulfosuccinate (SDSS) surfactant were added to a KOH solution used to fabricate nanotrenches and their effect on the trench depth and width were …
Number of citations: 1 ieeexplore.ieee.org
WW Ayres - Journal of the National Cancer Institute, 1950 - academic.oup.com
… According to Beeler (8), Aerosol MA is dihexyl sodium sulfosuccinate. It is a homologue of Aerosol AY, Aerosol IB, and Aerosol OT, and is a commercially pure, white, waxlike compound …
Number of citations: 3 academic.oup.com
WW Ayres - Blood, 1949 - ashpublications.org
WITH CHARCOT-LEYDEN crystals were first described by Charcot,’ and again by Leyden.2 They still remain enigmatic structures, a Page 1 PRODUCTION OF CHARCOT-LEYDEN …
Number of citations: 26 ashpublications.org
BN Roy, GP Singh, PS Lathi, MK Agrawal, R Mitra - 2015 - nopr.niscpr.res.in
… 4, reduction of compound 3 was conducted in presence of anionic surfactants such as sodium lauryl sulphate (SLS), dioctyl sodium sulfosuccinate and dihexyl sodium sulfosuccinate. It …
Number of citations: 0 nopr.niscpr.res.in
JF Ontiveros, B Hong, K Aramaki… - … of Surfactants and …, 2021 - Wiley Online Library
… tailed surfactants, ie, the dihexyl sodium sulfosuccinate (DiC 6 (OCOCH 2 ) 2 … dihexyl sodium sulfosuccinate. All anionic surfactants in this region such as dihexyl sodium sulfosuccinate …
Number of citations: 3 aocs.onlinelibrary.wiley.com

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